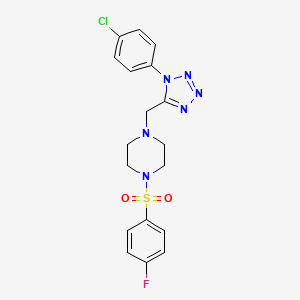

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Description

This compound is a piperazine derivative featuring a tetrazole moiety substituted with a 4-chlorophenyl group and a sulfonyl group linked to a 4-fluorophenyl ring. The tetrazole (1H-tetrazol-5-yl) group is a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity, which is critical in medicinal chemistry for receptor interactions . Structural characterization of similar compounds typically involves NMR (1H, 13C, 19F) and mass spectrometry (ESI-MS), as evidenced by synthesis protocols in the literature .

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(4-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN6O2S/c19-14-1-5-16(6-2-14)26-18(21-22-23-26)13-24-9-11-25(12-10-24)29(27,28)17-7-3-15(20)4-8-17/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYGTRNSLCVWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Details

- IUPAC Name: this compound

- Molecular Formula: C12H17ClN6O2S

- Molecular Weight: 351.66 g/mol

- CAS Number: 1351632-73-9

Structural Features

The compound features a piperazine core substituted with both a tetrazole and sulfonyl groups, which are critical for its biological activity. The presence of halogenated phenyl groups (chlorine and fluorine) enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole rings have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Studies have demonstrated that tetrazole-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. For example, one study reported an IC50 value of 2.14 µM against specific cancer cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) has been observed with similar compounds. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) analyses suggest that the presence of electronegative groups (like chlorine) enhances binding affinity to target enzymes.

Case Studies

- Anticancer Efficacy : A study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models, with a notable reduction in tumor size after treatment with doses correlating to the compound's IC50 values.

- Antimicrobial Trials : Clinical tests conducted on bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, showcasing its potential as a novel antimicrobial agent.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The tetrazole moiety can mimic natural ligands, allowing it to bind effectively to various receptors, thereby modulating their activity.

- Enzyme Inhibition : The sulfonyl group plays a critical role in enzyme inhibition, particularly in proteases and kinases involved in cancer progression.

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to analogs with variations in the tetrazole substituents, sulfonyl groups, and piperazine modifications. Key differences in physicochemical properties, synthetic yields, and structural features are summarized below:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl, F): The 4-chlorophenyl and 4-fluorophenyl groups in the target compound enhance stability and binding interactions compared to electron-donating groups like methoxy .

- Sulfonyl Modifications : Replacing the 4-fluorophenylsulfonyl group with methylsulfonyl (as in ) reduces molecular weight but may compromise target selectivity due to decreased steric bulk.

Synthetic Yields :

- Compounds with nitrile-terminated sulfonyl chains (e.g., 3aj, 3ae) exhibit moderate yields (61–64%), likely due to the efficiency of iron-catalyzed multicomponent reactions .

- Higher-melting-point analogs (e.g., 6j, up to 230°C) suggest improved crystallinity, possibly due to sulfamoyl interactions .

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogs, such as nucleophilic substitution on piperazine or iron-catalyzed sulfonylation .

- Spectroscopic Characterization : 1H NMR of similar compounds reveals distinct peaks for tetrazole-linked methyl groups (~5.13 ppm) and sulfonyl aromatic protons (~7.82 ppm) .

- Thermal Stability : High melting points in bis-arylpiperazines (e.g., 210–225°C in ) suggest that the target compound may exhibit similar robustness, advantageous for formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.